Cot inhibitor-2

Übersicht

Beschreibung

Cot-Inhibitor-2 ist ein potenter, selektiver und oral wirksamer Inhibitor des Enzyms Cot (Tpl2/MAP3K8). Er hat einen IC50-Wert von 1,6 nM, was seine hohe Wirksamkeit bei der Hemmung dieses Enzyms zeigt . Cot-Inhibitor-2 ist bekannt für seine Fähigkeit, die Produktion von Tumornekrosefaktor-alpha (TNF-α) in lipopolysaccharid (LPS)-stimuliertem humanem Vollblut mit einem IC50-Wert von 0,3 μM zu hemmen . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und hat ein erhebliches Potenzial in verschiedenen biologischen und medizinischen Anwendungen gezeigt.

Wirkmechanismus

Target of Action

Cot inhibitor-2 primarily targets the Cot (Tpl2/MAP3K8) kinase . The Cot kinase, also known as Tumor Progression Locus 2 (Tpl2), is a member of the MAP3K family . It plays a crucial role in the activation of the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with its target by inhibiting the kinase activity of Cot (Tpl2/MAP3K8). This inhibition is achieved by blocking the phosphorylation process, which is essential for the activation of the MAPK pathway . The inhibitor has an IC50 value of 1.6 nM, indicating its high potency .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is a chain of proteins in the cell that communicates a signal from a receptor on the cell surface to the DNA in the nucleus . By inhibiting Cot, the MAPK/ERK pathway’s activation is reduced, leading to downstream effects such as decreased cell proliferation and increased apoptosis .

Result of Action

The molecular effect of this compound is the inhibition of Cot kinase activity, leading to a decrease in the activation of the MAPK/ERK pathway . On a cellular level, this results in decreased cell proliferation and increased apoptosis . Moreover, this compound has been associated with resistance to RAF inhibition in B-RAF (V600E) cell lines .

Biochemische Analyse

Biochemical Properties

Cot inhibitor-2 plays a crucial role in biochemical reactions by inhibiting the activity of Tpl2/MAP3K8. This enzyme is part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes such as proliferation, differentiation, and inflammation. This compound inhibits the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human whole blood with an IC50 of 0.3 μM . The compound interacts with Tpl2/MAP3K8 by binding to its active site, thereby preventing its phosphorylation and subsequent activation of downstream signaling molecules.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the MAPK pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α . This inhibition results in decreased inflammation and has potential therapeutic applications in inflammatory diseases. Additionally, this compound affects gene expression by downregulating the expression of genes involved in the inflammatory response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of Tpl2/MAP3K8, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as MKK1/2 and ERK1/2, which are key components of the MAPK pathway . By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Furthermore, this compound may also influence gene expression by modulating transcription factors involved in the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various conditions, with a half-life of several hours in biological systems . Over prolonged periods, this compound maintains its inhibitory effects on Tpl2/MAP3K8 and continues to reduce the production of pro-inflammatory cytokines. Long-term studies have demonstrated that this compound can effectively modulate inflammatory responses without significant degradation or loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Tpl2/MAP3K8 activity and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with Tpl2/MAP3K8. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, resulting in the formation of metabolites that are excreted from the body. The metabolic pathways of this compound are essential for its clearance and elimination from the system.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream after oral administration and is distributed to different tissues, including the liver, spleen, and lungs . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound is crucial for its therapeutic effects, as it needs to reach target tissues to exert its inhibitory action on Tpl2/MAP3K8.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with Tpl2/MAP3K8 and inhibits its activity . The compound may also localize to other cellular compartments, such as the nucleus, depending on the presence of specific targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its function, as it needs to be in proximity to its target enzyme to exert its inhibitory effects.

Vorbereitungsmethoden

Die Synthese von Cot-Inhibitor-2 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter spezifischen Bedingungen. Industrielle Produktionsverfahren können die Optimierung dieser Synthesewege zur Steigerung der Ausbeute und Reinheit sowie die Verwendung von großtechnischen Reaktoren und Reinigungsverfahren wie Chromatographie und Kristallisation beinhalten .

Analyse Chemischer Reaktionen

Cot-Inhibitor-2 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Reaktionstemperaturen, die je nach der spezifischen Reaktion von Raumtemperatur bis zu erhöhten Temperaturen reichen . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von Cot-Inhibitor-2 mit modifizierten funktionellen Gruppen, die mit Techniken wie Kernresonanzspektroskopie (NMR) und Massenspektrometrie weiter analysiert werden können .

Wissenschaftliche Forschungsanwendungen

Cot-Inhibitor-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Er wird als Werkzeugverbindung zur Untersuchung der Hemmung des Cot-Enzyms und seiner Auswirkungen auf verschiedene biochemische Wege eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Cot-Inhibitor-2 beinhaltet die selektive Hemmung des Cot-Enzyms (Tpl2/MAP3K8). Dieses Enzym ist Teil des Mitogen-aktivierten Protein-Kinase-(MAPK)-Signalwegs, der eine entscheidende Rolle bei der zellulären Signalübertragung und der Regulation von Entzündungsreaktionen spielt . Durch die Hemmung des Cot-Enzyms reduziert Cot-Inhibitor-2 effektiv die Produktion von TNF-α, einem wichtigen proinflammatorischen Zytokin . Diese Hemmung erfolgt durch die Bindung von Cot-Inhibitor-2 an die aktive Stelle des Enzyms, wodurch seine Interaktion mit Substraten und die anschließende Aktivierung nachgeschalteter Signalwege verhindert werden .

Vergleich Mit ähnlichen Verbindungen

Cot-Inhibitor-2 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor des Cot-Enzyms. Ähnliche Verbindungen umfassen andere Inhibitoren des MAPK-Signalwegs, wie zum Beispiel:

- CTK7A

- HIF-2α-IN-8

- Tilorondihydrochlorid

- Glucosaminsulfat

- HIF1-IN-3

- Cryptochlorogensäure

- Threo-Chloramphenicol-d 6

- Amifostin-Trihydrat

- Albendazol

- AKBA

- Deferoxamin

- LW6

- PT2399

- PHD2-IN-1

- Dimethyl-Bisphenol A

- Ethyl-3,4-Dihydroxybenzoat

- HIF-2α-IN-9

- Axl-IN-16

- Roxadustat

- KG-548

- Daprodustat

- 1,4-DPCA-Ethylester

- AKB-6899

- Oltipraz (GMP)

- 7-Hydroxyneolamellarin A

- Molidustat-Natrium

- Glucosamin-13C6, 15N-Hydrochlorid

- BAY 87-2243

- β,β-Dimethylacrylshikonin

- EZN-2968 .

Diese Verbindungen unterscheiden sich in ihren spezifischen Zielen, Wirkmechanismen und therapeutischen Anwendungen, aber sie alle haben das gemeinsame Merkmal, dass sie wichtige Signalwege modulieren, die an Entzündungsreaktionen und zellulären Reaktionen beteiligt sind.

Eigenschaften

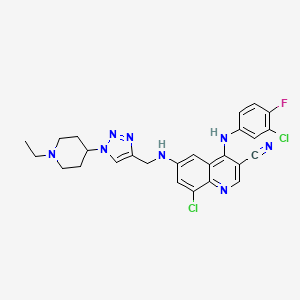

IUPAC Name |

8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methylamino]quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25Cl2FN8/c1-2-36-7-5-20(6-8-36)37-15-19(34-35-37)14-31-18-9-21-25(33-17-3-4-24(29)22(27)10-17)16(12-30)13-32-26(21)23(28)11-18/h3-4,9-11,13,15,20,31H,2,5-8,14H2,1H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNZIIMWDVXPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2FN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657644 | |

| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915363-56-3 | |

| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

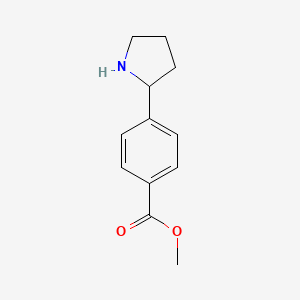

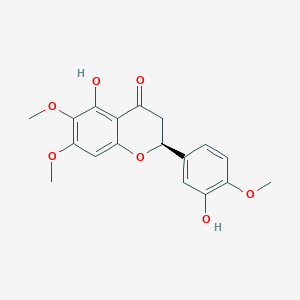

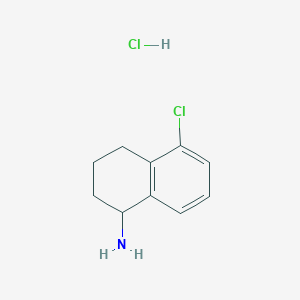

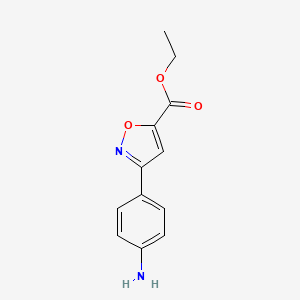

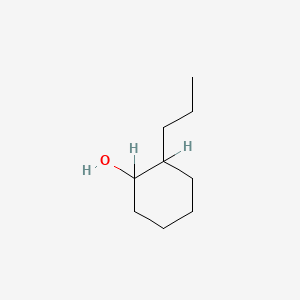

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodoimidazo[1,2-a]pyridine](/img/structure/B3030450.png)